molecular formula C22H25FN2O3 B7080556 N-[2-[4-(4-fluorophenoxy)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide

N-[2-[4-(4-fluorophenoxy)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide

Cat. No.: B7080556
M. Wt: 384.4 g/mol
InChI Key: LVQQWPLDCRGVKQ-UHFFFAOYSA-N
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Description

N-[2-[4-(4-fluorophenoxy)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties. The presence of a fluorophenoxy group further enhances its potential for diverse applications.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenoxy)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c23-18-3-7-20(8-4-18)28-19-5-1-17(2-6-19)9-13-24-21(26)25-14-10-22(25)11-15-27-16-12-22/h1-8H,9-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQQWPLDCRGVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CCOCC2)C(=O)NCCC3=CC=C(C=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(4-fluorophenoxy)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenoxy group: This step often involves a nucleophilic substitution reaction where a fluorophenol derivative reacts with a suitable electrophile.

    Final assembly: The final step involves coupling the spirocyclic core with the fluorophenoxy group under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(4-fluorophenoxy)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-[4-(4-fluorophenoxy)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-[4-(4-fluorophenoxy)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide involves its interaction with specific molecular targets. The fluorophenoxy group is known to enhance binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The spirocyclic structure contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(4-chlorophenoxy)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide
  • N-[2-[4-(4-bromophenoxy)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide

Uniqueness

N-[2-[4-(4-fluorophenoxy)phenyl]ethyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more potent and selective in its interactions compared to its chlorinated or brominated analogs.

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